Cas no 2139140-06-8 (ethyl 2-amino-4-hydroxy-3-methylbutanoate)

ethyl 2-amino-4-hydroxy-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-amino-4-hydroxy-3-methylbutanoate
- 2139140-06-8
- EN300-1300220
-
- インチ: 1S/C7H15NO3/c1-3-11-7(10)6(8)5(2)4-9/h5-6,9H,3-4,8H2,1-2H3
- InChIKey: ZUVSJRMBTLKXBM-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C(C(C)CO)N)=O
計算された属性
- せいみつぶんしりょう: 161.10519334g/mol
- どういたいしつりょう: 161.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 72.6Ų
ethyl 2-amino-4-hydroxy-3-methylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1300220-1.0g |
ethyl 2-amino-4-hydroxy-3-methylbutanoate |
2139140-06-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1300220-5000mg |
ethyl 2-amino-4-hydroxy-3-methylbutanoate |
2139140-06-8 | 5000mg |
$2650.0 | 2023-09-30 | ||
Enamine | EN300-1300220-100mg |
ethyl 2-amino-4-hydroxy-3-methylbutanoate |
2139140-06-8 | 100mg |
$804.0 | 2023-09-30 | ||
Enamine | EN300-1300220-1000mg |
ethyl 2-amino-4-hydroxy-3-methylbutanoate |
2139140-06-8 | 1000mg |
$914.0 | 2023-09-30 | ||
Enamine | EN300-1300220-2500mg |
ethyl 2-amino-4-hydroxy-3-methylbutanoate |
2139140-06-8 | 2500mg |
$1791.0 | 2023-09-30 | ||
Enamine | EN300-1300220-10000mg |
ethyl 2-amino-4-hydroxy-3-methylbutanoate |
2139140-06-8 | 10000mg |
$3929.0 | 2023-09-30 | ||
Enamine | EN300-1300220-500mg |
ethyl 2-amino-4-hydroxy-3-methylbutanoate |
2139140-06-8 | 500mg |
$877.0 | 2023-09-30 | ||
Enamine | EN300-1300220-250mg |
ethyl 2-amino-4-hydroxy-3-methylbutanoate |
2139140-06-8 | 250mg |
$840.0 | 2023-09-30 | ||
Enamine | EN300-1300220-50mg |
ethyl 2-amino-4-hydroxy-3-methylbutanoate |
2139140-06-8 | 50mg |
$768.0 | 2023-09-30 |
ethyl 2-amino-4-hydroxy-3-methylbutanoate 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
ethyl 2-amino-4-hydroxy-3-methylbutanoateに関する追加情報
Research Brief on Ethyl 2-amino-4-hydroxy-3-methylbutanoate (CAS: 2139140-06-8) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-amino-4-hydroxy-3-methylbutanoate (CAS: 2139140-06-8) is a synthetic amino acid derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a versatile building block for the synthesis of bioactive molecules, including peptide mimetics and small-molecule therapeutics. Recent studies have explored its role in modulating enzymatic activity, enhancing drug delivery, and serving as a precursor for novel pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of ethyl 2-amino-4-hydroxy-3-methylbutanoate as a key intermediate in the synthesis of protease inhibitors. The researchers demonstrated that the compound's hydroxyl and amino functional groups facilitate selective binding to active sites of target enzymes, thereby inhibiting their activity. This finding opens new avenues for developing targeted therapies for diseases such as cancer and viral infections, where protease activity plays a critical role.
In addition to its therapeutic potential, ethyl 2-amino-4-hydroxy-3-methylbutanoate has been employed in metabolic engineering. A 2024 Nature Chemical Biology article highlighted its incorporation into microbial pathways to produce high-value compounds, such as antibiotics and immunosuppressants. The study reported a 30% increase in yield compared to traditional precursors, underscoring the compound's efficiency and scalability for industrial applications.
Ongoing research is also exploring the compound's role in peptide-based drug design. Preliminary results from a 2024 ACS Chemical Biology study suggest that derivatives of ethyl 2-amino-4-hydroxy-3-methylbutanoate exhibit improved stability and bioavailability compared to conventional amino acids. These properties make it a promising candidate for next-generation peptide therapeutics, particularly in oral formulations.
Despite these advancements, challenges remain in optimizing the synthesis and purification of ethyl 2-amino-4-hydroxy-3-methylbutanoate to meet pharmaceutical standards. Recent efforts have focused on green chemistry approaches, such as biocatalysis, to reduce environmental impact and improve cost-efficiency. A 2023 Green Chemistry publication reported a novel enzymatic method that achieves >95% purity with minimal waste generation.
In conclusion, ethyl 2-amino-4-hydroxy-3-methylbutanoate (CAS: 2139140-06-8) represents a multifaceted tool in chemical biology and drug discovery. Its applications span from enzyme inhibition to metabolic engineering, with ongoing research continually expanding its potential. Future studies are expected to further elucidate its mechanisms and optimize its use in therapeutic development.
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